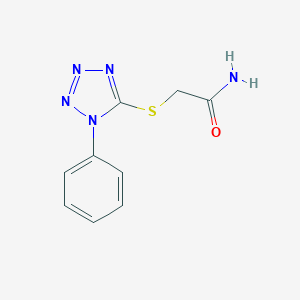
2-(1-Phényltétrazol-5-yl)sulfanylacétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-(1-Phenyltetrazol-5-yl)sulfanylacetamide, while not directly synthesized in the provided papers, is related to a class of compounds that have been the subject of recent research due to their potential biological activities. These compounds typically involve a sulfanylacetamide moiety linked to various heterocyclic structures, which are believed to confer antimicrobial, antiviral, and potential non-linear optical properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic precursors such as benzoic acid or 4-chlorophenoxyacetic acid. For instance, the synthesis of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides was achieved by converting benzoic acid into a series of intermediates, culminating in the reaction of 5-phenyl-1,3,4-Oxadiazol-2-thiol with various N-alkyl/aryl substituted 2-bromoacetamide in the presence of DMF and sodium hydride . Similarly, the synthesis of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, hydrazinolysis, and subsequent reactions with carbon disulfide and electrophiles .
Molecular Structure Analysis
The molecular structures of these compounds were characterized using spectroscopic methods such as IR, NMR, and mass spectrometry. For example, the structure of 2-[(2-Sulfanyl-1H-benzo[d]imidazol-5-yl)iminomethyl]phenyl naphthalene-2-sulfonate was confirmed using IR, 1H and 13C NMR spectroscopy, and theoretical investigations were performed using DFT/B3LYP calculations . These analyses are crucial for confirming the successful synthesis of the target compounds and for understanding their molecular conformations.
Chemical Reactions Analysis
The chemical reactivity of these compounds is often explored through their interactions with other chemicals or biological entities. For instance, the antimicrobial and hemolytic activities of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were assessed, revealing variable activity against selected microbial species . Additionally, the antiviral and virucidal activities of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives were evaluated against human adenovirus and ECHO-9 virus .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their non-linear optical (NLO) properties, are of interest due to their potential applications. The NLO analysis of the thiol form of the molecule indicated that it is more stable than the thione form and could be a good non-linear optical compound . Additionally, the antimicrobial and hemolytic activities suggest that these compounds could be further explored for their therapeutic potential .
Applications De Recherche Scientifique
Synthèse écologique
Aperçu : Les efforts pour développer des voies de synthèse durables se concentrent sur des conditions écologiques.
Applications :En résumé, le 2-(1-Phényltétrazol-5-yl)sulfanylacétamide est prometteur dans divers domaines scientifiques, du développement de médicaments à la science des matériaux. Ses propriétés uniques continuent d'inspirer la recherche et l'innovation. Si vous avez besoin de plus de détails ou d'applications supplémentaires, n'hésitez pas à demander ! 🌟
1Une approche de la chimie « clic » pour les tétrazoles : progrès récents. Lien Benchchem propose des produits qualifiés pour le CAS No. (N-[(4-éthoxyphényl)méthyl]-N-méthyl-2-(1-phényltétrazol-5-yl)sulfanylacétamide). Lien 3Chimie multiforme du tétrazole. Synthèse, utilisations et applications. Lien
Propriétés
IUPAC Name |
2-(1-phenyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-8(15)6-16-9-11-12-13-14(9)7-4-2-1-3-5-7/h1-5H,6H2,(H2,10,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVNQNXPQBKRAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351999 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
138841-20-0 |
Source


|
| Record name | Acetamide, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

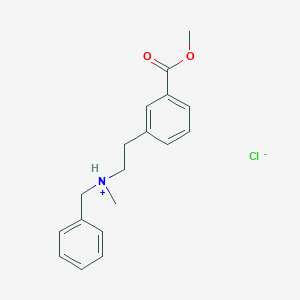

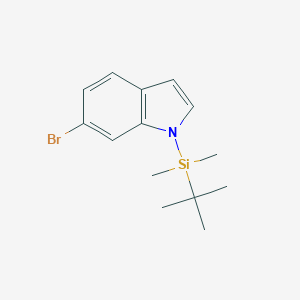
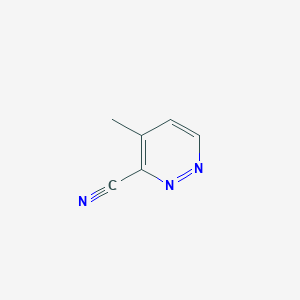


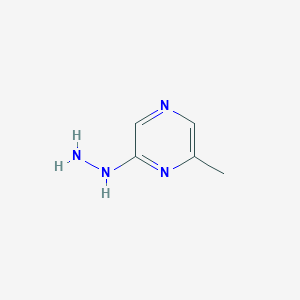
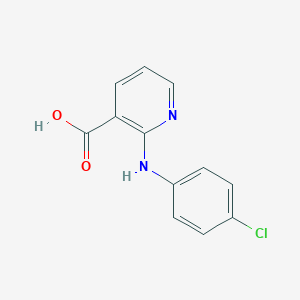

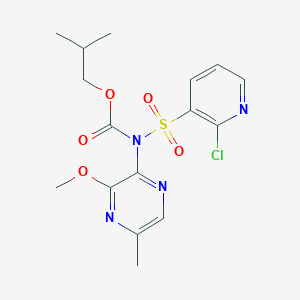

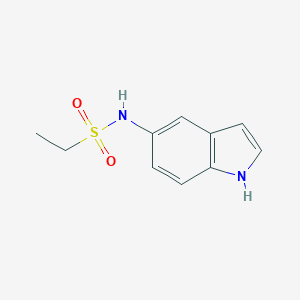

![ethyl 1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B179568.png)